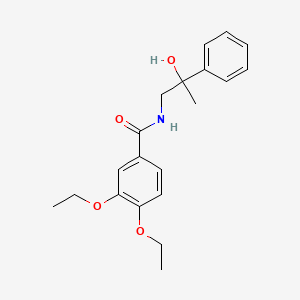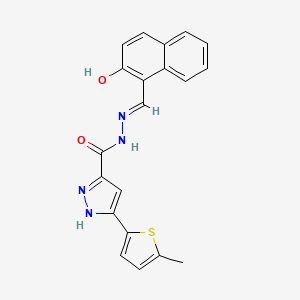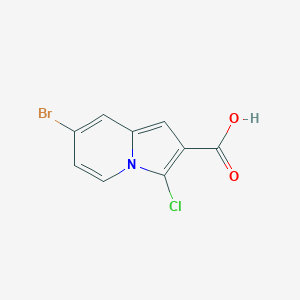
Ethyl 2-(2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Microbial Degradation and Environmental Impact
Chlorimuron-ethyl, a compound with structural similarities, especially in terms of the sulfonyl and ethyl groups, has been investigated for its degradation by microbes such as Aspergillus niger in agricultural soil. This research highlights the environmental persistence and potential phytotoxicity of sulfonylurea herbicides and the microbial pathways involved in their breakdown, suggesting the importance of microbial transformation in mitigating the environmental impact of such compounds (Sharma et al., 2012).
Biodegradation and Pathway Elucidation
Further studies on chlorimuron-ethyl have delved into the optimization of biodegradation processes, identifying specific bacterial strains capable of degrading the herbicide and proposing biodegradation pathways. This research underscores the significance of microbial strategies in addressing the accumulation of persistent pollutants in the environment (Li et al., 2016).
Organic Synthesis and Medicinal Chemistry
Research in organic chemistry and medicinal chemistry has explored the synthesis of compounds with similar structural motifs for potential applications as antimicrobial agents. These studies demonstrate the versatility of these molecular structures in drug development and the synthesis of novel compounds with potential therapeutic benefits (Desai et al., 2007).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-(2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate involves the reaction of several starting materials to form the final compound. The synthesis pathway involves several steps, including protection, substitution, and condensation reactions.", "Starting Materials": [ "Ethyl benzoate", "2-aminobenzoic acid", "2-mercaptoacetic acid", "3-chloro-4-methoxybenzenesulfonyl chloride", "6-oxo-1,6-dihydropyrimidine-2-thiol", "Triethylamine", "Dimethylformamide", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Protection of 2-aminobenzoic acid with ethyl benzoate using sodium hydroxide and methanol to form ethyl 2-(2-carbomethoxybenzamido)benzoate", "Step 2: Substitution of the protected 2-aminobenzoic acid with 2-mercaptoacetic acid using triethylamine and dimethylformamide to form ethyl 2-(2-((2-carbomethoxybenzamido)methyl)thio)acetamido)benzoate", "Step 3: Condensation of the substituted compound with 3-chloro-4-methoxybenzenesulfonyl chloride using triethylamine and dimethylformamide to form ethyl 2-(2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate", "Step 4: Deprotection of the compound using hydrochloric acid and methanol to form the final product, Ethyl 2-(2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate" ] } | |
CAS-Nummer |
931942-79-9 |
Molekularformel |
C22H20ClN3O7S2 |
Molekulargewicht |
537.99 |
IUPAC-Name |
ethyl 2-[[2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H20ClN3O7S2/c1-3-33-21(29)14-6-4-5-7-16(14)25-19(27)12-34-22-24-11-18(20(28)26-22)35(30,31)13-8-9-17(32-2)15(23)10-13/h4-11H,3,12H2,1-2H3,(H,25,27)(H,24,26,28) |
InChI-Schlüssel |
BZVATFYENCKLOM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2962194.png)
![1-[(4-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2962196.png)
![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2962197.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2962205.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2962209.png)
![7-allyl-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2962210.png)
